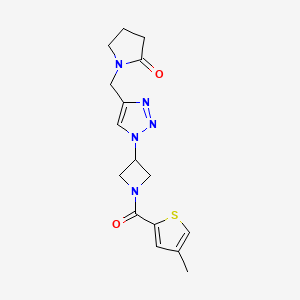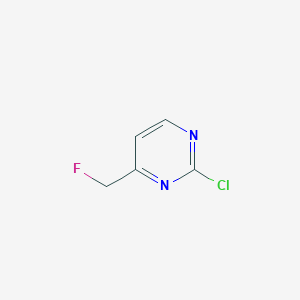![molecular formula C14H16ClF3N2O B2999745 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylurea CAS No. 392707-84-5](/img/structure/B2999745.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea” is a complex organic compound. It likely contains a urea group (NH2-CO-NH2) and a phenyl group (C6H5) with a trifluoromethyl group (-CF3) and a chlorine atom attached . It’s important to note that this is a general description and the exact structure and properties of the compound may vary.
Synthesis Analysis
While specific synthesis methods for “N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea” were not found, similar compounds have been synthesized through various methods. For instance, 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . Another method involves the chlorination of pyridine acid derivative, which is then coupled with amine to form an amide .
Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of related compounds, focusing on their chemical structure, synthesis methods, and properties. For example, the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been explored, demonstrating the versatility of related chemical frameworks in creating compounds with specific physical and chemical properties (Özer et al., 2009). These studies lay the groundwork for understanding the fundamental aspects of compounds similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylurea.
Material Science Applications
Compounds with structural similarities to this compound have been investigated for their applications in material science, particularly in the development of polymers and materials with unique properties. For instance, organosoluble polyimides based on related structural motifs have shown excellent solubility and thermal stability, suggesting potential applications in advanced materials (Yang et al., 2004).
Photophysical Properties
The generation and reactivity of related phenyl cations through photolysis highlight the photophysical properties of these compounds, which could be leveraged in developing new photoreactive materials or in studies related to photochemistry (Guizzardi et al., 2001).
Analytical and Chromatographic Applications
Cyclohexylcarbamates of cellulose and amylose, which share structural features with this compound, have been evaluated as chiral stationary phases for high-performance liquid chromatography and thin-layer chromatography. These studies demonstrate the potential of such compounds in analytical chemistry, particularly in the resolution of enantiomers (Kubota et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the trifluoromethyl (-cf3) group can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s interaction with its target.
Pharmacokinetics
Compounds with similar structures have shown good oral bioavailability and moderate terminal half-life . These properties can impact the compound’s bioavailability and its overall effectiveness.
Biochemical Analysis
Biochemical Properties
It’s hypothesized that due to the presence of the trifluoromethyl group and the phenyl ring, this compound could potentially interact with various enzymes and proteins
Cellular Effects
It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea is not yet established. It’s plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on how the effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea vary with different dosages in animal models . Future studies could include observing any threshold effects and any toxic or adverse effects at high doses.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O/c15-12-7-6-10(8-11(12)14(16,17)18)20-13(21)19-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXXWUCWZJDNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-methylbutoxy)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B2999669.png)


![6-Phenyl-2-pyrazin-2-yl-2-azaspiro[3.3]heptane](/img/structure/B2999672.png)



![6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2999677.png)
![1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2999678.png)


![2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2999684.png)
